Fesoterodine Related Impurity 2
Overview
Description
Fesoterodine Related Impurity 2 is an impurity of Fesoterodine Fumarate . Fesoterodine Fumarate is an antimuscarinic agent that is rapidly de-esterified to its active metabolite 8-hydroxymethyl tolterodine, which is a muscarinic receptor antagonist .
Synthesis Analysis
The synthesis of Fesoterodine Related Impurity 2 involves a series of chemical reactions . A stability-indicating RP-HPLC method was developed for the quantification of degradation products and process-related impurities in fesoterodine fumarate extended-release tablets . During stability studies of these tablets, one unknown impurity was found increasing beyond the identification threshold . This impurity was isolated using Preparative HPLC and its structure was elucidated using mass and NMR spectroscopy .Molecular Structure Analysis
The molecular formula of Fesoterodine Related Impurity 2 is C30H39NO6 . Its molecular weight is 509.65 . The IUPAC name is (E)-4-[[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methoxy]-4-oxobut-2-enoic acid .Scientific Research Applications
Pharmacological Studies
The impurity can be used in pharmacological studies to understand its pharmacokinetics and pharmacodynamics. It’s essential to study the impurity’s behavior in the body to ensure the safety and efficacy of Fesoterodine .
Stability Testing
This compound can be used in stability testing of Fesoterodine formulations. By understanding how it degrades over time, researchers can improve the drug’s shelf life and storage conditions .
Method Development
The compound is used in the development of analytical methods like HPLC. These methods help in the identification and quantification of impurities in the drug .
Toxicological Research
Research into the toxicology of this impurity is vital. It helps in determining the safe levels of impurity in the final pharmaceutical product .
Regulatory Compliance
Understanding the properties and effects of this impurity is necessary for regulatory compliance. Pharmaceutical companies must demonstrate that they can effectively manage and control impurities like this one .
Mechanism of Action
As an impurity of Fesoterodine Fumarate, the mechanism of action of Fesoterodine Related Impurity 2 is likely related to that of Fesoterodine Fumarate. Fesoterodine Fumarate is an antimuscarinic agent that is rapidly de-esterified to its active metabolite 5-hydroxymethyl tolterodine, which is a muscarinic receptor antagonist .
properties
IUPAC Name |
(E)-4-[[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methoxy]-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39NO6/c1-20(2)30(35)37-27-13-12-23(19-36-29(34)15-14-28(32)33)18-26(27)25(24-10-8-7-9-11-24)16-17-31(21(3)4)22(5)6/h7-15,18,20-22,25H,16-17,19H2,1-6H3,(H,32,33)/b15-14+/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEHSUCSZOKLSO-LECGRMGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)COC(=O)C=CC(=O)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)COC(=O)/C=C/C(=O)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-[[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methoxy]-4-oxobut-2-enoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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